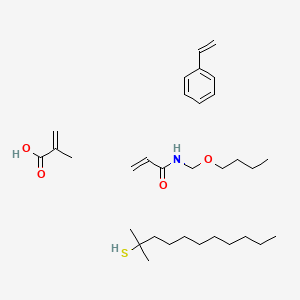
2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene is a complex chemical compound used in various industrial and scientific applications. This compound is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. The presence of multiple functional groups in its structure makes it versatile for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene typically involves the telomerization process. This process includes the reaction of 2-Propenoic acid, 2-methyl- with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol, and ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures to facilitate the formation of the telomer.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent binding properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene involves the interaction of its functional groups with various molecular targets. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. The presence of the butoxymethyl and ethenylbenzene groups enhances its reactivity, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene, tert-dodecanethiol and 2-propenenitrile .
- 2-Propenoic acid, 2-methyl-, butyl ester, telomer with tert-dodecanethiol, ethenylbenzene, 2-ethylhexyl 2-propenoate, 2-hydroxyethyl 2-propenoate and methyl 2-methyl-2-propenoate .
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene lies in its specific combination of functional groups, which imparts unique properties such as enhanced reactivity and versatility in various applications. The presence of N-(butoxymethyl)-2-propenamide provides additional sites for chemical modification, making it a valuable compound for advanced material synthesis and industrial applications.
Propriétés
Numéro CAS |
66072-26-2 |
|---|---|
Formule moléculaire |
C32H55NO4S |
Poids moléculaire |
549.8 g/mol |
Nom IUPAC |
N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;2-methylundecane-2-thiol;styrene |
InChI |
InChI=1S/C12H26S.C8H15NO2.C8H8.C4H6O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-3-5-6-11-7-9-8(10)4-2;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h13H,4-11H2,1-3H3;4H,2-3,5-7H2,1H3,(H,9,10);2-7H,1H2;1H2,2H3,(H,5,6) |
Clé InChI |
UAVCHEGUMFJYRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(C)S.CCCCOCNC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
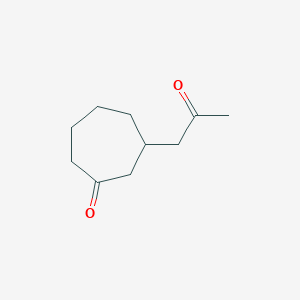
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)


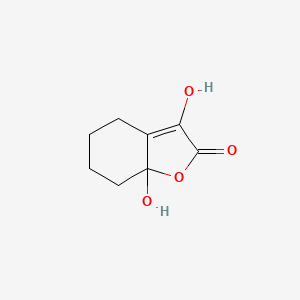
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
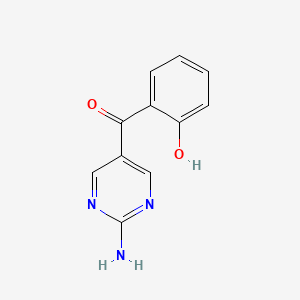
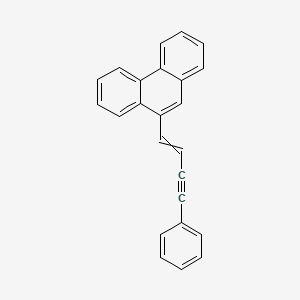
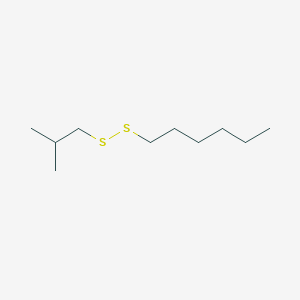
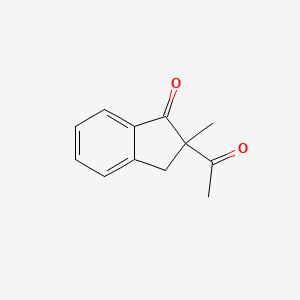
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
